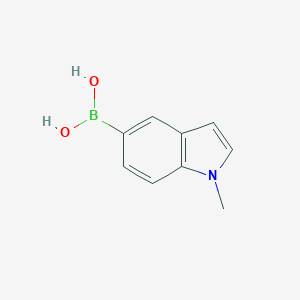

1-Methylindol-5-boronsäure

Übersicht

Beschreibung

N-Methylindole-5-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. This compound is known for its stability and non-toxic nature, making it a valuable reagent in organic synthesis and medicinal chemistry . The indole ring system is prevalent in many natural products and pharmaceuticals, contributing to the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

N-Methylindole-5-boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 1-Methylindole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by 1-Methylindole-5-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It’s known that the compound is involved in the sm cross-coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of 1-Methylindole-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of 1-Methylindole-5-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as pH and the presence of other reactive species.

Biochemische Analyse

Biochemical Properties

They are often involved in biochemical reactions, particularly in the context of medicinal chemistry and drug development .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 1-Methylindole-5-boronic acid in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 1-Methylindole-5-boronic acid in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that the transport and distribution of a compound can be influenced by various factors, including transporters and binding proteins .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-Methylindole-5-boronic acid typically involves the borylation of N-methylindole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N-Methylindole-5-boronic acid may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylindole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted indoles.

Vergleich Mit ähnlichen Verbindungen

- Indole-5-boronic acid

- N-Methylindole-3-boronic acid

- Indole-3-boronic acid

Comparison: N-Methylindole-5-boronic acid is unique due to the presence of the methyl group at the nitrogen atom, which can influence its reactivity and biological activity compared to other indole boronic acids.

Biologische Aktivität

N-Methylindole-5-boronic acid (CAS Number: 192182-55-1) is a boronic acid derivative of indole, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its versatile reactivity, particularly in catalyzing cross-coupling reactions and its potential therapeutic applications.

Chemical Structure and Properties

N-Methylindole-5-boronic acid features a boron atom attached to an indole ring, which is known for its stability and non-toxic nature. The compound can form reversible covalent bonds with diols, a property that is exploited in various chemical transformations, including the Suzuki-Miyaura coupling reaction.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 174.99 g/mol |

| CAS Number | 192182-55-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The primary biological activity of N-Methylindole-5-boronic acid is attributed to its ability to form boronate esters through reversible covalent bonding with diols. This mechanism is crucial for its role in various biochemical pathways, including:

- Enzyme Inhibition : N-Methylindole-5-boronic acid has been shown to inhibit specific microbial strains, suggesting its potential as an antimicrobial agent .

- Catalysis : The compound serves as an effective catalyst in organic synthesis, particularly in cross-coupling reactions that are essential for constructing complex organic molecules.

Antimicrobial Activity

Recent studies indicate that N-Methylindole-5-boronic acid exhibits antimicrobial properties. It has been reported to inhibit the growth of various microbial strains, which may be attributed to its structural characteristics that allow it to interact effectively with microbial targets .

Case Study: Antimicrobial Efficacy

In a laboratory setting, N-Methylindole-5-boronic acid was tested against several bacterial strains. The results indicated a significant reduction in microbial growth, demonstrating its potential utility in developing new antimicrobial therapies.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 12 | 100 |

Applications in Drug Development

N-Methylindole-5-boronic acid is being explored for its potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing targeted therapeutics. The compound's role as a building block for bioconjugates highlights its versatility in creating multifunctional constructs for selective drug delivery systems.

Pharmacokinetics and Toxicity

While N-Methylindole-5-boronic acid is generally regarded as stable and non-toxic, further studies are required to fully understand its pharmacokinetics and potential side effects. Preliminary assessments indicate that it may cause skin irritation and serious eye damage under certain conditions .

Future Research

Ongoing research aims to elucidate the precise molecular interactions of N-Methylindole-5-boronic acid with biological targets. Investigating its effects on cellular signaling pathways and gene expression will provide deeper insights into its therapeutic potential.

Eigenschaften

IUPAC Name |

(1-methylindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWDZJWBRYIJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374954 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-55-1 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.